molecular formula C13H14N2O B555788 L-Alanine 2-naphthylamide CAS No. 720-82-1

L-Alanine 2-naphthylamide

Cat. No. B555788
CAS RN: 720-82-1
M. Wt: 214.26 g/mol
InChI Key: RQHPADKWNYTHOH-VIFPVBQESA-N
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Description

L-Alanine 2-naphthylamide is an L-alanine derivative that is the amide obtained by formal condensation of the carboxy group of L-alanine with the amino group of 2-naphthylamine .


Molecular Structure Analysis

The L-Alanine 2-naphthylamide molecule contains a total of 31 bonds. There are 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

L-Alanine 2-naphthylamide is a powder that is soluble in ethanol at a concentration of 50 mg/mL. It is recommended to be stored at temperatures between 2-8°C .

Scientific Research Applications

Enzyme Inhibition and Kinetics

L-Alanine 2-naphthylamide (L-Ala-β-naphthylamide) is significant in the study of enzyme inhibition and kinetics. Garner and Behal (1975) found that human liver alanine aminopeptidase is inhibited by L-amino acids with hydrophobic side chains. The study demonstrated noncompetitive inhibition of hydrolysis of L-Ala-β-naphthylamide, indicating the importance of this compound in understanding enzyme behavior (Garner & Behal, 1975).

Aminopeptidase Studies

In 1983, Vanha-Perttula and Jauhiainen explored aminopeptidases in the rat prostatic complex and seminal vesicles using substrates like L-Ala-β-naphthylamide. This research highlights the role of L-Ala-β-naphthylamide in distinguishing enzyme activities and properties in various tissues (Vanha-Perttula & Jauhiainen, 1983).

Diagnostic Applications

Peters, Schneider, and Haschen (1972) developed a method for determining L-alanyl-peptide hydrolase in urine, using L-Alanine-(3-naphthylamide as the substrate. This study demonstrates the diagnostic potential of L-Ala-β-naphthylamide in detecting specific enzymes in biological fluids (Peters, Schneider, & Haschen, 1972).

Characterization of Enzymatic Properties

Tsushima et al. (1990) characterized an alanine aminopeptidase from human serum, where L-Ala-β-naphthylamide was crucial for understanding the enzyme's specificity and kinetic properties. This illustrates how L-Ala-β-naphthylamide can be instrumental in enzyme characterization (Tsushima et al., 1990).

Identification of Bacterial Species

Clark and McLaughlin (1997) used L-Ala-β-naphthylamide in developing simple color tests to differentiate Listeria monocytogenes from other Listeria species. This research underscores the application of L-Ala-β-naphthylamide in microbiology for species identification (Clark & McLaughlin, 1997).

Safety And Hazards

While specific safety and hazard information for L-Alanine 2-naphthylamide is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing in dust, washing hands before breaks and immediately after handling the product, minimizing dust generation and accumulation, and storing in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHPADKWNYTHOH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313920
Record name Alanine β-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine 2-naphthylamide

CAS RN

720-82-1
Record name Alanine β-naphthylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine β-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-N-(2-naphthyl)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
GM Gray, A Tabiowo, MD Trotter - Biochemical Journal, 1977 - portlandpress.com
… The amino acid 2-naphthylamidases of human epidermis were much more active (2.5 times) towards L-alanine 2-naphthylamide than towards the commonly used substrate L-leucine 2-…
Number of citations: 18 portlandpress.com
T Koide, K Ueno - Journal of Chromatography A, 2001 - Elsevier
… From the results of the optical purity test of l-alanine-2-naphthylamide, 0.1% of the minor enantiomer is detectable by our CEC method. We have described a simple and reliable method …
Number of citations: 108 www.sciencedirect.com
MH De Jong… - Journal of dental …, 1987 - journals.sagepub.com
The present experiments were aimed at studying the degradation of salivary glycoproteins by the oral microflora. To this end, S. sanguis I strain Ny476 and S. sanguis II (S. mitior) strain …
Number of citations: 179 journals.sagepub.com
J Grävinghoff, HJ Hütter - European Journal of Pediatrics, 1977 - Springer
… The final concentration of glycyl-L-proline or L-prolyl-glycine was 5 x 10 -2 M, in the case of L-alanine-2-naphthylamide it was 7.5 • 10 -4 M, and in the case of L-leucine hydrazide it was …
Number of citations: 3 link.springer.com
TP Goldstein, RE Plapinger, MM Nachlas… - Journal of Medicinal …, 1962 - ACS Publications
Although the enzymes uminopoly peptidase, amiuodipeptidase, and leucyl aminopeptidase have been described2· 3· 1· it is not known whether there exists one non-specific …
Number of citations: 20 pubs.acs.org
B Svensson, M DANIELSEN, M STAUN… - European journal of …, 1978 - Wiley Online Library
… was considered intrinsic to the intestinal dipeptidyl peptidase IV, because a dipeptidyl peptidase IV immunoprecipitate stains histochemically [39] with L-alanine2-naphthylamide as …
Number of citations: 105 febs.onlinelibrary.wiley.com
M Sisido, K Yagyu, H Kawakubo, Y Imanishi - International Journal of …, 1982 - Elsevier
… INCA) method, using L-alanine-2-naphthylamide (Sigma) as … with n-hexylamine instead of L-alanine-2naphthylamide. Strictly … using N-acetyl-L-alanine-2naphthylamide) and found to be …
Number of citations: 7 www.sciencedirect.com
H Segner, R Rösch, H Schmidt… - Journal of Fish …, 1989 - Wiley Online Library
… With L-alanine-2-naphthylamide as substrate, aminopeptidase activity could be detected … Furthermore, with L-alanine-2-naphthylamide the staining product occupied larger areas of …
Number of citations: 129 onlinelibrary.wiley.com
AF Bury, RJ Pennington - Biochemical Journal, 1975 - ncbi.nlm.nih.gov
… arylamidase peak (D) also showed activity towards L-lysyl-L-alanine 2-naphthylamide. For L-arginyl-Larginine 2-naphthylamide, all of the activitywas associated with the arylamidase …
Number of citations: 22 www.ncbi.nlm.nih.gov
S McLellan, SH Dyer, G Rodriguez… - Journal of …, 1988 - Wiley Online Library
… Following electrophoresis the polyacrylamide gels were placed in a solution containing 10% Lalanine-2-naphthylamide and 15% Fast Black K (2,5-dimethoxy-4-[ p-nitrophenylazo]…
Number of citations: 83 onlinelibrary.wiley.com

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